3-Bromo-1-chlorodibenzo[b,d]furan
Description
Contextualization of Dibenzofuran (B1670420) Core Structures in Organic Chemistry Research
The foundational structure, dibenzo[b,d]furan, is a robust heterocyclic aromatic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org This core structure is notable for its thermal stability and a high triplet energy, properties that make its derivatives highly valuable in the development of materials for organic optoelectronic devices. chemicalbook.com
Dibenzofuran itself is a volatile white solid obtained from coal tar. wikipedia.orgekb.eg Its structural rigidity and aromaticity make it a key building block, or "privileged scaffold," in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics like OLEDs, field-effect transistors, and photovoltaic cells. chemicalbook.combiointerfaceresearch.com The dibenzofuran nucleus is found in various natural products and bioactive molecules, and its derivatives have been investigated for a range of biological activities. biointerfaceresearch.comresearchgate.net
The reactivity of the dibenzofuran core allows for electrophilic substitution reactions, such as Friedel-Crafts reactions and, most notably, halogenation, enabling the synthesis of a wide array of substituted derivatives. wikipedia.orgekb.eg
Importance of Halogenation in Modulating Dibenzofuran Reactivity for Research Applications
Halogenation—the introduction of halogen atoms (F, Cl, Br, I) onto a molecule—is a fundamental strategy in organic synthesis to modulate the chemical and physical properties of a compound. mt.com In the context of dibenzofurans, halogenation serves several crucial purposes for research applications:
Tuning Electronic Properties: The introduction of electronegative halogens like chlorine and bromine significantly alters the electron distribution within the dibenzofuran ring system. This modification can fine-tune the molecule's frontier molecular orbital energy levels (HOMO/LUMO), which is critical for designing materials used in organic solar cells and other electronic devices. nih.gov Halogenation can enhance properties related to intramolecular charge transfer (ICT), leading to improved light absorption characteristics. nih.gov
Providing Reactive Sites for Synthesis: Halogen atoms, particularly bromine and iodine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows chemists to use halogenated dibenzofurans as versatile intermediates to build more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. The bromine atom in 3-Bromo-1-chlorodibenzo[b,d]furan, for instance, serves as a reactive handle for such synthetic modifications.
Controlling Molecular Packing and Morphology: Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence how molecules arrange themselves in the solid state. This control over intermolecular interactions is vital for optimizing the performance of organic electronic materials, as it affects charge transport and crystal packing. nih.gov
Directing Further Substitution: The position of existing halogens on the dibenzofuran ring directs the position of any subsequent chemical modifications, allowing for the regioselective synthesis of polysubstituted derivatives. chempedia.info
The study of mixed halogenated dibenzofurans, such as this compound, is also relevant in environmental science, as these compounds can be formed as unintentional byproducts during the combustion of materials containing both chlorinated and brominated precursors, such as in electronic waste. nih.govgreenpeace.to The precise characterization of these isomers is crucial for understanding their formation and behavior.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H6BrClO |
|---|---|
Molecular Weight |
281.53 g/mol |
IUPAC Name |
3-bromo-1-chlorodibenzofuran |
InChI |
InChI=1S/C12H6BrClO/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H |
InChI Key |
MYWRWRIVTKSBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Cl)Br |
Origin of Product |
United States |
Elucidating Reaction Chemistry and Mechanistic Pathways of 3 Bromo 1 Chlorodibenzo B,d Furan
Investigating the Reactivity of Halogen Substituents in 3-Bromo-1-chlorodibenzo[b,d]furan
The presence of two different halogen atoms on the dibenzofuran (B1670420) skeleton, bromine at the 3-position and chlorine at the 1-position, sets the stage for selective chemical transformations. The inherent differences in the electronic properties and bond strengths of the C-Br and C-Cl bonds are central to the molecule's reactivity, particularly in substitution and coupling reactions.
Nucleophilic aromatic substitution (SNAr) on aryl halides is a powerful tool for introducing a variety of functional groups. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as a high-energy intermediate. nih.govmasterorganicchemistry.com The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate. wikipedia.orgmasterorganicchemistry.com
For this compound, the dibenzofuran nucleus itself is electron-rich, making it generally less susceptible to SNAr unless activated. However, the relative reactivity of the two halogen substituents can be predicted. In SNAr reactions, the rate-determining step is typically the nucleophilic attack. The carbon-fluorine bond is the most reactive, followed by chlorine, bromine, and iodine. masterorganicchemistry.com This trend is counterintuitive to bond strength but is explained by the high electronegativity of fluorine, which strongly polarizes the carbon atom, making it more electrophilic and susceptible to nucleophilic attack.
Based on this general principle, it is anticipated that the chlorine atom at the 1-position of this compound would be more susceptible to nucleophilic attack than the bromine atom at the 3-position, assuming similar steric environments. However, without activating groups, these reactions would likely require harsh conditions, such as high temperatures and strong nucleophiles. youtube.com
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Substituent Position | Halogen | Predicted Relative Reactivity | Rationale |
|---|---|---|---|
| 1 | Chlorine | Higher | Higher electronegativity of chlorine polarizes the C-Cl bond, favoring nucleophilic attack. |
This table is based on general principles of SNAr reactivity and not on specific experimental data for this compound.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Two prominent examples are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. wikipedia.orglibretexts.orgyoutube.comacs.org
In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: I > Br > Cl > F. uwindsor.ca This is because the first step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) complex, which involves the cleavage of the carbon-halogen bond. youtube.comyoutube.com
For this compound, this reactivity trend suggests that the C-Br bond at the 3-position would be preferentially cleaved and participate in cross-coupling reactions over the C-Cl bond at the 1-position. This selectivity would allow for the functionalization of the 3-position while leaving the 1-position intact for subsequent transformations.
Buchwald-Hartwig Amination: This reaction allows for the coupling of aryl halides with a wide range of amines. libretexts.orgnih.govresearchgate.net By carefully selecting the palladium catalyst, ligand, and base, it is possible to achieve high yields and selectivity. For this compound, a typical Buchwald-Hartwig amination would be expected to yield the 3-amino derivative. beilstein-journals.org
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. youtube.comacs.orgillinois.edu Similar to the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling of this compound would be predicted to occur selectively at the 3-position.
Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Substituent Position | Halogen | Predicted Selectivity | Rationale |
|---|---|---|---|
| 3 | Bromine | Preferred site of reaction | Weaker C-Br bond strength facilitates oxidative addition to the palladium catalyst. |
This table is based on established trends in palladium-catalyzed cross-coupling reactions and not on direct experimental evidence for this compound.
Electrophilic Aromatic Substitution on the Dibenzo[b,d]furan Framework
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of EAS on the dibenzofuran nucleus is well-established. The most electron-rich positions and therefore the most susceptible to electrophilic attack are positions 2 and 8, followed by positions 3 and 7. rsc.orgrsc.orgacs.org
In this compound, the existing halogen substituents will influence the position of further electrophilic attack. Halogens are deactivating yet ortho-, para-directing groups. The bromine at position 3 would direct incoming electrophiles to positions 2 and 4. The chlorine at position 1 would direct to position 2 and, to a lesser extent, position 9b (the carbon atom shared by the two rings).
The combined directing effects would strongly favor electrophilic attack at the 2-position, as it is ortho to both the bromine and chlorine substituents. Attack at position 4 would also be possible, being para to the chlorine and ortho to the bromine. The steric hindrance from the adjacent chlorine atom might slightly disfavor attack at the 2-position compared to the 4-position. Therefore, a mixture of 2- and 4-substituted products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions.
Advanced Mechanistic Studies of Dibenzofuran Reactions
The mechanisms of the reactions discussed above are complex and have been the subject of extensive research, primarily on simpler, related systems.
Nucleophilic aromatic substitution reactions are generally considered to proceed through a stepwise addition-elimination mechanism involving the formation of a discrete Meisenheimer complex. wikipedia.orgnih.gov However, under certain conditions, particularly in the gas phase, concerted SNAr pathways, where bond formation and bond-breaking occur simultaneously, have been proposed. nih.gov For reactions of this compound in solution, the stepwise pathway is the most likely operative mechanism.
In contrast, the catalytic cycles of palladium-catalyzed cross-coupling reactions are inherently stepwise, involving a sequence of oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.comyoutube.com Each of these steps represents a distinct transformation at the metal center.
In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, and base is crucial for achieving high selectivity and efficiency.
Catalyst and Ligand: The nature of the phosphine (B1218219) ligand coordinated to the palladium center significantly influences the reactivity and selectivity. Sterically bulky and electron-rich ligands, such as those developed by Buchwald and Hartwig, can promote the oxidative addition of less reactive aryl chlorides, potentially enabling reactions at the 1-position of this compound under more forcing conditions. rsc.orgwikipedia.org By carefully tuning the ligand, it may be possible to control the selectivity between the C-Br and C-Cl bonds.
Base: The base plays a critical role in both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. In the Buchwald-Hartwig reaction, the base is required to deprotonate the amine and facilitate the reductive elimination step. In the Suzuki-Miyaura coupling, the base activates the organoboron reagent, forming a boronate complex that is more readily transmetalated to the palladium center. youtube.com The choice of base can affect the reaction rate and, in some cases, the selectivity.
Environmental Transformation and Degradation Chemistry of Halogenated Dibenzofurans
The environmental persistence of halogenated dibenzofurans is largely dictated by the number and position of their halogen substituents. Generally, higher halogenation levels lead to greater resistance to degradation. The carbon-halogen bond strength (C-Cl > C-Br) also plays a critical role, suggesting that brominated dibenzofurans may be more susceptible to degradation than their chlorinated counterparts. tandfonline.com For a mixed-halogenated compound like this compound, these factors create complex degradation patterns.
Oxidative Degradation Mechanisms
Oxidative degradation is a key process in the breakdown of halogenated dibenzofurans in the environment, primarily occurring through two mechanisms: photo-oxidation and biological oxidation.
Photochemical Degradation: In the atmosphere and surface waters, photolysis by sunlight can be a significant degradation pathway. This process involves the absorption of UV light, leading to the reductive cleavage of the carbon-halogen bond. The weaker carbon-bromine bond suggests that photolytic debromination would be more facile than dechlorination for this compound.
Biological Oxidation: In aerobic environments, microorganisms employ powerful oxidative enzymes to initiate the breakdown of these recalcitrant compounds. nih.gov The primary enzymes involved are oxygenases, which incorporate oxygen atoms into the aromatic rings, making them more susceptible to cleavage. nih.govnih.gov
Monooxygenases: These enzymes, such as cytochrome P450, incorporate one oxygen atom, typically leading to the hydroxylation of the aromatic ring. This hydroxylation can be a prelude to dehalogenation, where the halogen is replaced by a hydroxyl group, increasing the compound's water solubility and reducing its toxicity. nih.govnih.gov
Dioxygenases: These are crucial enzymes in the aerobic degradation of aromatic compounds. nih.gov Angular dioxygenases are particularly important for dibenzofurans as they attack the carbon atoms adjacent to the ether bridge (positions 4 and 4a). nih.govresearchgate.netresearchgate.net This attack destabilizes the molecule, leading to the cleavage of the ether bond and the destruction of the toxic planar structure. researchgate.net For this compound, the dioxygenase attack would likely occur on the non-halogenated ring, as halogen substituents can hinder enzymatic action. nih.gov Following ring cleavage, the resulting intermediates are further processed through metabolic pathways, such as the salicylic (B10762653) acid pathway. nih.govnih.gov
Biotransformation and Cometabolic Pathways
Many microorganisms are unable to use highly halogenated dibenzofurans as a sole source of carbon and energy. Instead, degradation often occurs through cometabolism, where the breakdown of the pollutant is a fortuitous side-reaction of an enzyme produced to metabolize another substrate (a growth substrate). enviro.wikifrtr.govescholarship.org
Biphenyl- and carbazole-degrading bacteria have shown significant cometabolic activity towards dibenzofurans. nih.govnih.gov Strains like Ralstonia sp. SBUG 290 and Sphingomonas sp. XLDN2-5, when grown on biphenyl (B1667301) or carbazole, produce dioxygenases that can co-oxidize dibenzofuran and its lightly halogenated derivatives. nih.govnih.gov
The typical aerobic cometabolic pathway for a compound like this compound would likely involve:
Angular Dioxygenation: An initial attack by a dioxygenase, likely on the unsubstituted ring at the 4 and 4a positions. nih.govnih.gov
Ether Bond Cleavage: The resulting unstable dihydroxylated intermediate spontaneously rearranges, cleaving the ether bridge to form a halogenated 2,2',3-trihydroxybiphenyl derivative.
Meta-Cleavage: The hydroxylated ring of this intermediate is then opened by an extradiol dioxygenase.
Further Degradation: The resulting aliphatic acid is further metabolized, often leading to the formation of halogenated salicylic acids, which can be channeled into central metabolic pathways. nih.govnih.gov
The table below summarizes key bacterial strains and enzymes involved in the degradation of dibenzofurans.
| Bacterial Strain | Growth Substrate (Cometabolism) | Key Enzyme Type | Degradation Products/Intermediates |
| Sphingomonas wittichii RW1 | Dibenzofuran, Dibenzo-p-dioxin | Angular Dioxygenase | 2,2',3-trihydroxybiphenyl, Salicylate |
| Ralstonia sp. SBUG 290 | Biphenyl | Dioxygenase | 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid, Salicylic acid |
| Terrabacter sp. DBF63 | Dibenzofuran | Dibenzofuran 4,4a-dioxygenase (DFDO) | Chlorinated 2,2',3-trihydroxybiphenyls, Chlorinated salicylic acids |
| Pseudomonas resinovorans CA10 | Carbazole | Carbazole 1,9a-dioxygenase (CARDO) | Can transform various chlorinated dibenzofurans and dioxins |
| Sphingomonas sp. XLDN2-5 | Carbazole | Dioxygenase | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid, Salicylic acid |
This table compiles data from multiple sources to illustrate the microbial potential for dibenzofuran degradation. nih.govresearchgate.netnih.govnih.govresearchgate.net
Halogenation/Dehalogenation Processes
Dehalogenation, the removal of a halogen substituent, is a critical step in detoxifying halogenated aromatic compounds. nih.gov This process can occur under both aerobic and anaerobic conditions.
Aerobic Dehalogenation: As mentioned, oxidative dehalogenation can occur when oxygenase enzymes replace a halogen with a hydroxyl group. nih.gov This is often a fortuitous event during the initial attack on the aromatic ring.
Anaerobic Dehalogenation (Reductive Dehalogenation): In anoxic environments like deep sediments and some soils, a different mechanism prevails. niscpr.res.innih.gov Certain anaerobic bacteria can use halogenated compounds as electron acceptors in a process called dehalorespiration. nih.govsemanticscholar.org This involves the replacement of a halogen atom with a hydrogen atom, a process known as reductive dehalogenation. nih.gov
Conversely, halogenation processes, while more associated with the formation of these pollutants during combustion, can theoretically occur in the environment, though this is less studied than dehalogenation. greenpeace.tonih.gov The presence of both bromine and chlorine sources could potentially lead to the formation of mixed halogenated dibenzofurans from other precursors in specific environmental matrices. greenpeace.to
Computational and Theoretical Investigations of 3 Bromo 1 Chlorodibenzo B,d Furan and Its Congeners
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-Bromo-1-chlorodibenzo[b,d]furan at the electronic level. These methods provide insights into the molecule's stability, geometry, and the distribution of electrons, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying halogenated aromatic compounds due to its balance of computational cost and accuracy. bohrium.comnih.gov DFT calculations are employed to determine the optimized molecular structure, electronic energies, and various spectroscopic properties.
For a molecule like this compound, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution, especially around the halogen atoms. bohrium.comnih.gov Such calculations can predict bond lengths, bond angles, and dihedral angles, revealing the planarity or non-planarity of the dibenzofuran (B1670420) ring system as influenced by the bromine and chlorine substituents. Studies on polychlorinated dibenzofurans (PCDFs) have shown that the substitution pattern significantly influences the molecule's stability and planarity. bohrium.commdpi.com For instance, the substitution of halogen atoms at different positions can induce steric strain, leading to distortions from a planar geometry.
Table 1: Representative DFT-Calculated Properties for Halogenated Dibenzofurans
| Property | Representative Value Range for Halogenated Dibenzofurans | Significance for this compound |
| Total Energy (Hartree) | Varies depending on congener | Indicates the relative stability compared to other isomers. |
| HOMO Energy (eV) | -6.0 to -7.5 | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy (eV) | -1.0 to -2.5 | Relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (eV) | 4.0 to 5.5 | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment (Debye) | 0.5 to 3.0 | Influences intermolecular interactions and solubility. |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not documented in the reviewed literature, this technique is invaluable for studying the dynamic behavior of molecules and their interactions with their environment. MD simulations can model the movement of atoms in the molecule over time, providing insights into conformational changes, interactions with solvents, and the transport properties of these pollutants in various media. For halogenated aromatic hydrocarbons, MD simulations can help understand their partitioning and fate in the environment.
Molecular Orbital Theory and Potential Energy Surface Analysis
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the distribution and energy of electrons in molecular orbitals. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net
Potential Energy Surface (PES) analysis is a powerful tool for exploring the pathways of chemical reactions. nih.gov For a molecule like this compound, a PES can be calculated to map the energy of the system as a function of the positions of its atoms. This allows for the identification of stable isomers, transition states, and reaction intermediates. By analyzing the PES, chemists can predict the most likely reaction mechanisms, such as degradation or transformation processes. For instance, studies on the reaction pathways of dibenzofuran under reducing conditions have utilized DFT to map out the PES for reactions like C-O bond cleavage. nih.gov
Prediction of Reaction Mechanisms and Energetics
Computational chemistry plays a crucial role in predicting the mechanisms and energetics of reactions involving halogenated dibenzofurans. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and rates.
For this compound, potential degradation reactions could involve the cleavage of the C-Br or C-Cl bonds. Theoretical studies on mixed halogenated dibenzo-p-dioxins and dibenzofurans have investigated the formation mechanisms from precursor radicals. nih.gov These studies suggest that the substitution pattern of halogens significantly influences the reaction pathways and the stability of intermediates. The relative strengths of the C-Br and C-Cl bonds, as well as the electronic effects of the substituents on the aromatic rings, would be key factors in determining the preferred reaction mechanism.
Modeling of Reactivity Descriptors and Aromaticity
Global and local reactivity descriptors derived from DFT calculations are used to predict the reactivity of molecules. These descriptors include electronegativity, chemical hardness, and the Fukui function.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A smaller HOMO-LUMO gap generally corresponds to lower hardness and higher reactivity.
Fukui Function (f(r)): Indicates the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.
By calculating these descriptors for this compound, one could predict which parts of the molecule are most susceptible to attack by other chemical species, providing valuable information for understanding its degradation and transformation in the environment.
Emerging Research Applications of Halogenated Dibenzofurans and the Potential of 3 Bromo 1 Chlorodibenzo B,d Furan
Strategic Intermediates in Complex Organic Synthesis
The presence of two distinct halogen atoms at specific positions on the dibenzofuran (B1670420) skeleton endows 3-Bromo-1-chlorodibenzo[b,d]furan with significant potential as a strategic intermediate in complex organic synthesis. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization, paving the way for the construction of diverse and intricate molecular structures.
Synthesis of Diversified Heterocyclic Scaffolds
The development of novel strategies for the efficient synthesis of diverse arrays of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. nih.govnih.gov Halogenated dibenzofurans can serve as precursors to a wide range of more complex heterocyclic systems. The bromo and chloro substituents in this compound can be selectively manipulated through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.
For instance, the bromine atom at the 3-position can be selectively targeted for a Suzuki-Miyaura coupling with a boronic acid derivative, leaving the chlorine atom at the 1-position intact for subsequent transformations. This stepwise functionalization allows for the controlled and predictable assembly of complex molecules. This approach is invaluable for creating libraries of compounds with diverse functionalities, which can then be screened for biological activity. The synthesis of twisted dibenzocarbazoles, which have shown promise in photocatalysis, often involves the construction of fused indole (B1671886) derivatives, a process where halogenated precursors could play a key role. acs.org
Precursors for Natural Product Synthesis
Dibenzofurans are a class of natural products with a wide range of biological activities. nih.gov While many naturally occurring dibenzofurans are oxygenated, the synthesis of analogs and derivatives often benefits from the use of halogenated intermediates. rsc.org The dibenzofuran core is found in various natural products isolated from lichens, fungi, and higher plants. nih.govresearchgate.net The synthesis of these complex natural products often requires the regioselective introduction of substituents, a task for which halogenated dibenzofurans are well-suited.
For example, a synthetic strategy towards a complex dibenzofuran-containing natural product could involve the initial synthesis of the this compound core. The halogen atoms can then serve as handles for the introduction of various side chains and functional groups present in the target molecule. The ability to perform sequential and site-selective reactions on the dibenzofuran scaffold is a significant advantage in the total synthesis of natural products.
Contributions to Materials Science Research
The unique photophysical and electronic properties of the dibenzofuran moiety have made it an attractive building block for the development of advanced organic materials. Halogenation of the dibenzofuran core provides a powerful tool to fine-tune these properties for specific applications in organic electronics and photovoltaics.
Design of Organic Electronic and Optoelectronic Materials
Organic electronic materials are at the heart of technologies such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netyoutube.com The performance of these devices is critically dependent on the molecular structure and solid-state packing of the organic semiconductors used. acs.org The introduction of halogen atoms onto the dibenzofuran scaffold can significantly influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org
The presence of both bromine and chlorine in this compound could lead to materials with tailored charge transport characteristics. The electron-withdrawing nature of the halogen atoms can lower the LUMO energy level, potentially enhancing electron injection and transport in n-type organic semiconductors. Furthermore, halogen bonding, a non-covalent interaction involving halogen atoms, can influence the intermolecular packing in the solid state, which in turn affects charge mobility. mdpi.com The controlled functionalization of this compound could lead to the development of novel emitters, host materials, and charge transport layers for next-generation displays and lighting.
| Property | Influence of Halogenation | Potential Application |
| Energy Levels (HOMO/LUMO) | Electron-withdrawing halogens lower energy levels. | Tuning of charge injection barriers in OLEDs and OFETs. |
| Molecular Packing | Halogen bonding can induce ordered packing. | Enhancement of charge carrier mobility. |
| Solubility | Halogen atoms can modify solubility in organic solvents. | Improved processability for device fabrication. |
| Photostability | Halogenation can impact the photostability of the molecule. rsc.org | Increased operational lifetime of organic electronic devices. |
Development of Hole Transport Materials in Photovoltaic Devices
Perovskite solar cells (PSCs) have shown remarkable progress in recent years, with power conversion efficiencies now rivaling those of traditional silicon-based solar cells. mdpi.com A crucial component of a high-performance PSC is the hole transport material (HTM), which selectively extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode. mdpi.comrsc.org Dibenzofuran-based molecules have emerged as promising candidates for HTMs due to their excellent thermal stability and suitable energy levels. mdpi.comresearchgate.net
The properties of HTMs can be finely tuned through molecular engineering, including the introduction of halogen substituents. rsc.org For this compound, the halogen atoms can influence the HOMO energy level to better align with the valence band of the perovskite, facilitating efficient hole extraction. rsc.org Moreover, the strategic placement of bromo and chloro groups could enhance the planarity and intermolecular interactions of the resulting HTM, leading to higher hole mobility. mdpi.com The development of efficient and stable HTMs is a key area of research for improving the long-term performance of PSCs, and halogenated dibenzofurans represent a promising avenue for exploration. researchgate.net
Applications in Catalysis Research as Ligands
The design of new ligands is central to the advancement of transition metal catalysis. Ligands play a critical role in modulating the reactivity, selectivity, and stability of the metal center. acs.org While phosphine-based ligands have been extensively studied, there is growing interest in the development of novel ligand architectures. researchgate.net Halogenated organic compounds have recently been explored for their potential to act as ligands through the formation of halogen bonds. mdpi.comub.edu
The bromine and chlorine atoms in this compound possess lone pairs of electrons and can engage in halogen bonding with a metal center or other components of a catalytic system. This interaction, while weaker than traditional covalent bonds, is highly directional and can be used to assemble supramolecular catalyst systems. mdpi.com The use of halogen bonding to construct bidentate ligands from monodentate precursors has been demonstrated, opening up new possibilities for catalyst design. ub.edu The differential halogen bond donor strength of bromine and chlorine could allow for the creation of unique coordination environments, potentially leading to catalysts with novel reactivity and selectivity in a variety of organic transformations. sci-hub.seresearchgate.net
Utility as Chemical Probes in Biological Research
Halogenated dibenzofurans are emerging as valuable scaffolds in the development of chemical probes for biological research. acs.orgnih.gov These probes are molecules designed to interact with specific biological targets and produce a measurable signal, often fluorescent, allowing researchers to study complex biological processes in real-time. nih.govbath.ac.uk The rigid, planar structure of the dibenzofuran core, combined with the diverse substitution patterns possible with halogens, provides a versatile platform for creating probes with tailored properties. nih.govnih.gov
Development of Fluorescent Amino Acids for Peptide-Based Optical Probes
A significant area of research involves the incorporation of dibenzofuran moieties into unnatural amino acids to create fluorescent reporters for peptide and protein studies. acs.orgnih.gov Fluorescent unnatural amino acids offer a more localized and less disruptive alternative to traditional large fluorescent labels, which often require linkers and can alter the conformation and function of the biomolecule under investigation. acs.org By embedding these fluorescent amino acids directly into peptide sequences, researchers can gain more precise insights into protein-protein interactions, protein conformation, and enzymatic activity. acs.org
One key strategy for creating these novel probes is the modification of naturally occurring amino acids like tyrosine. acs.org Research has demonstrated the synthesis of dibenzofuran α-amino acids that serve as conformationally rigid analogues of tyrosine. acs.orgnih.gov These synthetic amino acids exhibit enhanced fluorescent properties compared to their natural counterparts. scilit.com
Two primary synthetic routes have been explored for this purpose:
Palladium-catalyzed C–O cyclization: This multi-step approach allows for the creation of dibenzofuran amino acids in acceptable yields. acs.org
Negishi coupling: This method offers a more streamlined and efficient alternative for accessing various dibenzofuran amino acid analogues. acs.orgnih.gov
A notable application of these dibenzofuran-based fluorescent amino acids is in Förster Resonance Energy Transfer (FRET)-based assays to monitor enzyme kinetics. nih.gov For instance, a decapeptide containing a dibenzofuran amino acid as a FRET donor was successfully used to monitor its cleavage by the serine protease, trypsin. nih.gov This demonstrates the potential of these compounds as powerful tools for studying biological processes. nih.gov
Small Molecule Ligands for Biomolecular Targets
Beyond their use in fluorescent amino acids, halogenated dibenzofurans and related benzofuran (B130515) structures are being investigated as small molecule ligands for various biomolecular targets. nih.govnih.govmdpi.com The discovery of small molecules that can bind to and modulate the function of proteins and other biomolecules is a cornerstone of chemical biology and drug discovery. nih.gov These small molecule probes can provide insights into biological pathways and serve as starting points for the development of new therapeutic agents. nih.gov
The diverse substitution patterns achievable with halogenated dibenzofurans allow for the creation of libraries of compounds that can be screened for binding affinity and specificity against a wide range of biological targets. mdpi.combohrium.com For example, dibenzofuran derivatives have been designed and synthesized as potential inhibitors of kinases, a class of enzymes often implicated in diseases like cancer. nih.gov Inspired by the natural product cercosporamide, researchers have developed dibenzofuran derivatives that show inhibitory activity against kinases such as Pim-1 and CLK1. nih.gov
The process of identifying and optimizing these small molecule ligands often involves a combination of computational and experimental techniques:
In-silico screening and molecular docking: These computational methods are used to predict the binding of small molecules to a target protein, helping to prioritize compounds for synthesis and experimental testing. nih.gov
Biophysical screening techniques: Methods such as differential scanning fluorimetry, fluorescence polarization, and surface plasmon resonance are employed to experimentally validate the binding of small molecules to their targets and determine their binding affinities. nih.gov
While direct research on this compound as a small molecule ligand is not extensively documented in the provided search results, the broader research into halogenated dibenzofurans suggests its potential in this area. The specific placement of bromine and chlorine atoms on the dibenzofuran scaffold of this particular compound could offer unique binding interactions with target proteins, making it a candidate for inclusion in screening libraries for the discovery of novel biological probes and drug leads.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tyrosine |
| 3-iodoalanine |
| Cercosporamide |
Environmental Research Perspectives and Fate Studies of Halogenated Dibenzofurans
Multi-media Environmental Transport and Distribution Modeling
Key physicochemical properties influencing the environmental transport of halogenated dibenzofurans are their low aqueous solubility, low vapor pressure, and high octanol-water partition coefficient (Kow). These characteristics indicate a strong tendency to adsorb to organic matter in soil and sediment, as well as to bioaccumulate in the fatty tissues of living organisms.
Multi-media environmental fate models are computational tools used to predict the distribution of chemicals in the environment. epa.gov For persistent organic pollutants like mixed halogenated dibenzofurans, these models often integrate data on emissions, physicochemical properties, and environmental characteristics to simulate their transport and accumulation. nih.gov A novel approach integrates the Multi-media Urban Mode (MUM) model with an atmospheric chemical transport model, which includes a dual adsorption model to capture the gas-particle partitioning of these compounds in the atmosphere. nih.gov
The transport of these compounds can occur over long distances, primarily through atmospheric transport while adsorbed to particulate matter. acs.org Deposition can occur through both wet (precipitation) and dry deposition. Once in terrestrial or aquatic environments, their persistence and hydrophobicity lead to their accumulation in soil and sediments, which act as long-term sinks. researchgate.netnih.gov
Table 1: Estimated Physicochemical Properties and Environmental Partitioning of Halogenated Dibenzofurans
| Property | Value Range for Halogenated Dibenzofurans | Implication for 3-Bromo-1-chlorodibenzo[b,d]furan |
| Water Solubility | Very Low | Low potential for dissolution in water; preference for sediment. |
| Vapor Pressure | Low | Reduced volatility; tends to be associated with particles in the atmosphere. |
| Log Kow | High | High potential for bioaccumulation in organisms and adsorption to organic matter. |
| Henry's Law Constant | Moderate to High | Potential for volatilization from water surfaces, but partitioning to particles is also significant. |
This table is illustrative and based on general properties of halogenated dibenzofurans, as specific data for this compound is limited.
Biodegradation and Bioremediation Research of Dibenzofurans
The biodegradation of halogenated dibenzofurans is a slow process, contributing to their persistence in the environment. Research in this area has primarily focused on chlorinated and non-halogenated dibenzofurans, providing insights into the potential metabolic pathways for this compound.
Microorganisms, particularly bacteria, are capable of degrading dibenzofurans. nih.govresearchgate.net The degradation of dibenzofuran (B1670420) and its mono-chlorinated derivatives has been demonstrated in soil model systems. wur.nl The primary mechanism of aerobic bacterial degradation involves dioxygenase enzymes that catalyze the initial attack on the aromatic rings. For dibenzofuran, this often occurs at the angular position, leading to ring cleavage.
The presence and position of halogen substituents significantly influence the rate and feasibility of biodegradation. Generally, the more halogenated the molecule, the more resistant it is to microbial degradation. researchgate.net For this compound, the presence of both bromine and chlorine atoms would likely render it more recalcitrant than mono-halogenated or non-halogenated dibenzofurans.
Bioremediation strategies for sites contaminated with halogenated dibenzofurans aim to enhance the activity of degrading microorganisms. This can involve the addition of nutrients, electron acceptors, or specific microbial strains with known degradative capabilities. However, the effectiveness of bioremediation for mixed halogenated dibenzofurans remains an area of active research.
Table 2: Research Findings on the Biodegradation of Dibenzofurans
| Microorganism/System | Substrate(s) | Key Findings | Reference |
| Pseudomonas veronii PH-03 | Dibenzo-p-dioxin, Dibenzofuran, Chlorinated dibenzo-p-dioxins | Capable of utilizing dibenzofuran as a sole carbon source. Can transform some chlorinated dioxins. | nih.gov |
| Soil-model system | Dibenzofuran, 3-chlorodibenzofuran | Demonstrated the degradation of these compounds in a soil environment. | wur.nl |
| Various Bacteria | Dibenzofuran | Multiple bacterial strains have been isolated that can use dibenzofuran as a growth substrate. | researchgate.net |
Atmospheric Chemistry and Phototransformation Pathways
The atmosphere is a key medium for the long-range transport of halogenated dibenzofurans. acs.org In the atmosphere, these compounds can exist in the gas phase or, more commonly, adsorbed to particulate matter. Their atmospheric fate is largely determined by phototransformation processes, which involve their breakdown by sunlight.
The primary atmospheric removal process for many organic compounds is reaction with hydroxyl (•OH) radicals. The rate of this reaction is dependent on the atmospheric concentration of •OH radicals and the specific reaction rate constant for the compound . For halogenated dibenzofurans, these reaction rates are generally slow, contributing to their atmospheric persistence and long-range transport potential.
Photolysis, or the direct breakdown of a molecule by sunlight, can also be a significant degradation pathway, particularly for compounds that can absorb light in the environmentally relevant solar spectrum. The presence of bromine atoms in this compound may make it more susceptible to photolysis than its solely chlorinated counterparts, as carbon-bromine bonds are generally weaker than carbon-chlorine bonds.
The formation of mixed halogenated dibenzofurans often occurs during combustion processes where both bromine and chlorine sources are present. greenpeace.tonih.gov Mechanistic studies have investigated the formation of these compounds from the condensation reactions of precursors like 2-chlorophenoxy and 2-bromophenoxy radicals. nih.gov
Persistent Organic Pollutant (POP) Context and Research Gaps
Mixed halogenated dibenzofurans, including this compound, are considered emerging persistent organic pollutants (POPs). They share the defining characteristics of POPs: persistence in the environment, potential for long-range transport, bioaccumulation in ecosystems, and toxicity. greenpeace.to While not yet explicitly listed under the Stockholm Convention on Persistent Organic Pollutants, their structural similarity to listed dioxins and furans raises significant concern. acs.org
A major challenge in assessing the environmental risk of mixed halogenated dibenzofurans is the vast number of possible congeners, with one study noting 4600 potential congeners for PXDD/PXDFs. nih.gov This complexity, coupled with a lack of analytical standards for most of these compounds, hinders their comprehensive monitoring and toxicological evaluation. nih.govnih.gov
Research has shown that the toxicity of mixed halogenated dibenzofurans can be comparable to, or even greater than, their chlorinated or brominated analogs. nih.govnih.govnih.gov However, toxic equivalency factors (TEFs), which are used to estimate the dioxin-like toxicity of a mixture of compounds, have not been established for most mixed halogenated congeners. greenpeace.to
Key research gaps for this compound and related compounds include:
Synthesis of Analytical Standards: The availability of pure analytical standards is crucial for accurate quantification in environmental samples and for toxicological studies.
Toxicological Data: There is a significant lack of data on the toxicity of most mixed halogenated dibenzofuran congeners, including their potential to act as carcinogens or endocrine disruptors. nih.gov
Environmental Occurrence and Levels: More extensive monitoring is needed to understand the prevalence and concentrations of these compounds in various environmental media and in human and wildlife tissues.
Formation and Release Inventories: A better understanding of the sources and formation pathways of mixed halogenated dibenzofurans is required to develop effective control measures. greenpeace.to
The limited data available suggest that human exposure to mixed halogenated dibenzofurans is currently lower than for their chlorinated counterparts, but this may not be the case in areas with significant sources. greenpeace.to Given their persistence and potential toxicity, a precautionary approach to their management is warranted. greenpeace.to
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-1-chlorodibenzo[b,d]furan, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves halogenation of dibenzo[b,d]furan precursors. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or chlorine gas under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound in high yields (>95%). Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC or GC-MS is advised .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- NMR : H NMR should show aromatic proton signals in the δ 7.2–8.1 ppm range, with splitting patterns reflecting substituent positions. C NMR will confirm the presence of halogenated carbons (C-Br: ~105–110 ppm; C-Cl: ~125–130 ppm) .
- IR : Stretching vibrations for C-Br (~550–600 cm) and C-Cl (~700–750 cm) bonds are diagnostic. The furan oxygen’s C-O-C asymmetric stretch appears near 1250 cm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for CHBrClO (theoretical m/z: 279.91) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of Suzuki-Miyaura cross-couplings involving this compound?
- Methodological Answer : Discrepancies in yields often stem from differences in catalyst systems or halogen reactivity. For example:
- Use Pd(PPh) or Pd(dppf)Cl with optimized ligand ratios to enhance catalytic efficiency.
- Bromine’s higher leaving-group ability compared to chlorine may require selective activation. Pre-activation with Grignard reagents or adjusting reaction temperature (80–110°C) can improve consistency .
- Validate reproducibility by repeating reactions under inert atmospheres (e.g., argon) and monitoring via F NMR if fluorinated partners are used .
Q. What strategies are effective in minimizing dihalogenated byproducts during nucleophilic aromatic substitution reactions with this compound?
- Methodological Answer :
- Selective Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity while stabilizing intermediates.
- Protecting Groups : Temporarily protect the chlorine substituent with trimethylsilyl groups to direct substitution at the bromine site.
- Kinetic Control : Lower reaction temperatures (0–25°C) and stoichiometric control of nucleophiles (e.g., amines or alkoxides) reduce over-substitution .
- Byproduct Analysis : Use LC-MS or MALDI-TOF to identify dihalogenated impurities and refine quenching protocols (e.g., rapid cooling or acid workup) .
Q. How can the electronic effects of bromine and chlorine substituents influence electrophilic aromatic substitution (EAS) in this compound?
- Methodological Answer :
- Directing Effects : Bromine acts as a meta-directing deactivator, while chlorine is ortho/para-directing but weakly deactivating. Competitive directing can lead to regioselectivity challenges.
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict reactive sites. For example, the C-4 position (para to chlorine) may show higher EAS reactivity than C-6 (meta to bromine) .
- Experimental Validation : Perform nitration or sulfonation reactions and analyze products via H NMR coupling constants to confirm substitution patterns .
Applications in Materials Science and Pharmacology
Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC values against unsubstituted dibenzofurans to assess halogen effects .
- Mechanistic Studies : Use Western blotting to probe pathways like apoptosis (e.g., caspase-3 activation) or oxidative stress (Nrf2 signaling) .
- Structure-Activity Relationships (SAR) : Synthesize analogs with varying halogen positions and correlate substituent patterns with bioactivity trends .
Q. How can this compound be utilized in organic electronic materials?
- Methodological Answer :
- OLED Applications : Incorporate into emissive layers via Suzuki coupling to form π-extended systems. Measure electroluminescence (EL) spectra and external quantum efficiency (EQE) to evaluate performance .
- Charge Transport Studies : Use cyclic voltammetry to determine HOMO/LUMO levels. Bromine’s electron-withdrawing effect typically lowers LUMO, enhancing electron transport .
Data Conflict and Reproducibility
Q. How should researchers address inconsistencies in reported melting points or spectroscopic data for this compound?
- Methodological Answer :
- Purity Verification : Re-crystallize samples from toluene/hexane mixtures and re-measure melting points. Compare with literature values (e.g., 145–148°C) .
- Isotopic Labeling : Synthesize C-labeled analogs to resolve overlapping NMR signals. For example, C labeling at the furan oxygen’s adjacent carbon clarifies splitting patterns .
- Collaborative Studies : Cross-validate data with independent labs using standardized protocols (e.g., IUPAC guidelines for spectroscopic analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
